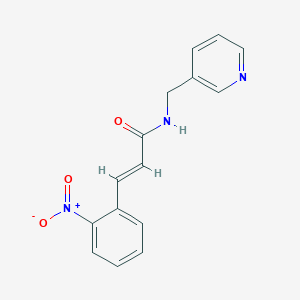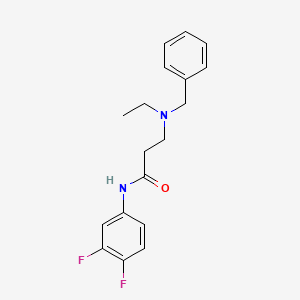
3-(2-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
作用机制
The mechanism of action of 3-(2-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide in the detection of Zn2+ ions involves the coordination of the metal ion with the nitrogen atoms in the pyridine ring. This coordination results in a change in the fluorescence properties of the compound, allowing for the detection of Zn2+ ions. In cancer cells, this compound has been shown to induce apoptosis through the activation of caspase-3 and caspase-9, leading to the cleavage of PARP and DNA fragmentation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide have been extensively studied. This compound has been shown to selectively detect Zn2+ ions in biological samples, including human serum and urine. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. Additionally, it has been shown to have low toxicity in normal cells, making it a potential cancer therapeutic agent.
实验室实验的优点和局限性
The advantages of using 3-(2-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide in lab experiments include its high sensitivity and selectivity for Zn2+ ions, its potential use as a cancer therapeutic agent, and its low toxicity in normal cells. However, limitations include the need for specialized equipment for fluorescence detection and the potential for interference from other metal ions.
未来方向
There are several future directions for the research of 3-(2-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide. These include the development of biosensors for the detection of Zn2+ ions in biological samples, the optimization of the synthesis method for increased yield and purity, and the investigation of its potential as a cancer therapeutic agent in vivo. Additionally, further studies are needed to explore its potential for the detection of other metal ions and its mechanism of action in cancer cells.
In conclusion, 3-(2-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide is a unique chemical compound that has gained significant attention in scientific research due to its potential applications as a fluorescent probe for the detection of metal ions and as a cancer therapeutic agent. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied and provide valuable insights for further research in this field.
合成方法
The synthesis of 3-(2-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide has been achieved using various methods, including the reaction of 2-nitrobenzaldehyde with pyridine-3-carboxaldehyde, followed by the reaction with acryloyl chloride. Another method involves the reaction of 2-nitrobenzaldehyde with pyridine-3-carboxylic acid, followed by the reaction with acryloyl chloride. Both methods result in the formation of 3-(2-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide with high yield and purity.
科学研究应用
3-(2-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide has been extensively studied for its potential use as a fluorescent probe for the detection of metal ions. It has been shown to selectively detect Zn2+ ions in aqueous solution with high sensitivity and selectivity. This compound has also been used in the development of biosensors for the detection of Zn2+ ions in biological samples. Additionally, it has been studied for its potential use as a cancer therapeutic agent due to its ability to induce apoptosis in cancer cells.
属性
IUPAC Name |
(E)-3-(2-nitrophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-15(17-11-12-4-3-9-16-10-12)8-7-13-5-1-2-6-14(13)18(20)21/h1-10H,11H2,(H,17,19)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSPMJRCPQOJBV-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC2=CN=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CN=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(2-ethoxy-1-naphthyl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5835447.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5835451.png)
![4-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid](/img/structure/B5835452.png)

![3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B5835472.png)

![N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide](/img/structure/B5835478.png)
![5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B5835486.png)
![ethyl 3-[7-hydroxy-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5835492.png)

![4-chloro-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5835514.png)
![2-[(2,3-dimethoxybenzylidene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5835518.png)
![N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide](/img/structure/B5835519.png)